2-Amino-3-hydroxyisonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-amino-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H,(H2,7,8) |
InChI Key |
ZGTHWZLDFWUGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies
Aldehyde Group Reactivity in Aminohydroxy-Pyridine Systems
The aldehyde group in 2-Amino-3-hydroxyisonicotinaldehyde is a key site for a variety of chemical transformations, including the formation of imines, redox reactions, and the construction of new carbon-carbon bonds.
Imine (Schiff Base) Formation with Primary Amino Components
The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a fundamental and widely utilized transformation in organic chemistry. youtube.commasterorganicchemistry.comwikipedia.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. youtube.comyoutube.com The formation of Schiff bases is often reversible and can be influenced by factors such as pH and the removal of water to drive the equilibrium towards the product. youtube.commasterorganicchemistry.com
In the context of this compound, its aldehyde functionality readily undergoes condensation with primary amines. For instance, it has been shown to react with amino acids to form Schiff base derivatives. wikipedia.org These reactions are significant as they mimic the enzymatic mechanisms involving pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, where imine formation is a crucial step. wikipedia.orgwikipedia.org The study of the kinetics and equilibria of imine formation between 3-hydroxypyridine-4-aldehyde (an analogue) and amino acids provides valuable insights into the catalytic mechanisms of PLP-dependent enzymes. wikipedia.org
The general reaction for Schiff base formation can be represented as: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
Table 1: Examples of Primary Amines Used in Schiff Base Formation
| Primary Amine Component | Resulting Schiff Base Type | Reference |
| Alkylamines (e.g., Ethylamine) | N-alkyl imine | youtube.commasterorganicchemistry.com |
| Arylamines (e.g., Aniline) | N-aryl imine (Anil) | wikipedia.orgyoutube.com |
| Amino Acids | Schiff base of amino acid | wikipedia.org |
Redox Transformations of the Aldehyde Moiety within the Pyridine (B92270) Framework
The aldehyde group of this compound can undergo both oxidation and reduction, demonstrating its redox activity. Oxidation of the aldehyde typically yields a carboxylic acid. youtube.com This transformation can be achieved using various oxidizing agents.
Conversely, the reduction of the aldehyde group leads to the formation of a primary alcohol. youtube.com Strong reducing agents like lithium aluminum hydride are commonly employed for this purpose. youtube.com The resulting 3-hydroxy-4-pyridinemethanol is, in fact, a precursor in some synthetic routes to 3-hydroxyisonicotinaldehyde itself, which can be prepared by its oxidation. wikipedia.org
Table 2: Redox Reactions of the Aldehyde Group
| Reaction Type | Reagent Example | Product Functional Group | Reference |
| Oxidation | Chromic acid (CrO₃/H₂SO₄/H₂O) | Carboxylic acid | youtube.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | youtube.com |
Carbon-Carbon Bond Forming Reactions at the Aldehyde Carbon
The aldehyde carbon of this compound is electrophilic and can participate in various carbon-carbon bond-forming reactions. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base, typically an amine. nih.govrsc.orgresearchgate.net This reaction is a powerful tool for creating new carbon-carbon double bonds. nih.gov
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product. nih.gov Various aromatic aldehydes can be successfully employed in Knoevenagel condensations with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. nih.govresearchgate.net
Table 3: Knoevenagel Condensation Reactants
| Aldehyde | Active Methylene Compound | Catalyst Example | Reference |
| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | nih.gov |
| Various aromatic aldehydes | Malononitrile, Ethyl cyanoacetate | Amino-functionalized ionic liquid | researchgate.net |
Amino Group Reactivity in Hydroxy-Pyridine Carboxaldehyde Systems
The amino group of this compound offers another site for chemical modification and plays a crucial role in the molecule's coordination chemistry.
Amine-Based Derivatization Strategies for Functional Group Modulation
The primary amino group can be derivatized through various reactions to modulate the functionality of the molecule. researchgate.netnih.govgoogle.com Derivatization is a common strategy in analytical chemistry to improve the properties of analytes for separation and detection. nih.govchromatographyonline.com For amino acids, which also possess a primary amino group, derivatization methods often involve acylation or reaction with reagents like methyl chloroformate. researchgate.net These modifications can enhance hydrophobicity and basicity, which is beneficial for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Common derivatization reactions for primary amines include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reaction with Chloroformates: Formation of carbamates. researchgate.net
These strategies can be applied to the amino group of this compound to synthesize a variety of derivatives with tailored properties.
Table 4: Amine Derivatization Reagents
| Reagent Class | Specific Example | Resulting Functional Group | Reference |
| Acid Chlorides | Acetyl chloride | Amide | google.com |
| Chloroformates | Methyl chloroformate | Carbamate | researchgate.net |
| N-Hydroxysuccinimide Esters | N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Amide | google.com |
Complexation Chemistry with Transition Metals via the Amino and Pyridine Nitrogen Centers
The amino group, in conjunction with the pyridine ring nitrogen and the hydroxyl group, makes this compound and its parent compound, 2-amino-3-hydroxypyridine (B21099), effective ligands for coordinating with transition metal ions. researchgate.netsigmaaldrich.com These ligands can form stable complexes with a variety of metals, including copper(II), iron(III), and zinc(II). researchgate.netnih.govsci-hub.se
In many of these complexes, the 2-amino-3-hydroxypyridine ligand binds to the metal center through the deprotonated oxygen of the hydroxyl group and the nitrogen of the amino group, forming a chelate ring. researchgate.net The pyridine nitrogen can also be involved in coordination, leading to different coordination modes. The study of these metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. nih.govnih.govmdpi.com For instance, mixed-ligand complexes of iron(III) and zinc(II) with amino acids and other ligands have been synthesized and characterized. sci-hub.se
Table 5: Transition Metals Used in Complexation
| Transition Metal Ion | Ligand | Potential Coordination Sites | Reference |
| Copper(II) | 2-Amino-3-hydroxypyridine | Amino N, Hydroxyl O | researchgate.netsigmaaldrich.com |
| Iron(III) | 2-Amino-3-hydroxypyridine, Amino acids | Amino N, Hydroxyl O, Pyridine N | researchgate.netsci-hub.se |
| Zinc(II) | 2-Amino-3-hydroxypyridine, Amino acids | Amino N, Hydroxyl O, Pyridine N | sci-hub.se |
| Cobalt(II) | 2-Amino-3-hydroxypyridine | Amino N, Hydroxyl O | researchgate.net |
| Palladium(II) | 2-Amino-3-hydroxypyridine | Amino N, Hydroxyl O | researchgate.net |
Ring-Forming Reactions Involving the Amino Group (e.g., Formation of Benzoxazines or Coumarins)
The presence of both an amino and a hydroxyl group on the pyridine ring of this compound provides the necessary functionalities for the construction of fused heterocyclic systems, such as benzoxazines and coumarins.
Benzoxazine Formation: The synthesis of benzoxazines typically involves the reaction of a phenolic compound, a primary amine, and an aldehyde. google.com In the case of this compound, the molecule itself contains the requisite amino and hydroxyl groups in a suitable proximity for intramolecular cyclization upon reaction with an aldehyde. A general approach involves the reaction of a primary amine with a phenol (B47542) and formaldehyde (B43269) or another aldehyde. google.com For instance, the one-pot synthesis of a 1,3-benzoxazine scaffold can be achieved using 2-aminobenzyl alcohols and different aldehydes. nih.gov Given that this compound possesses an amino group ortho to a hydroxyl group, it is a prime candidate for forming a pyridoxazine ring system through condensation with an appropriate aldehyde.
Coumarin (B35378) Formation: The synthesis of coumarin derivatives can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and reactions involving substituted salicylaldehydes. nih.gov Notably, 2-Amino-3-hydroxypyridine has been utilized as a reagent in reactions with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) to produce functionalized coumarins and 1,4-oxazines. sigmaaldrich.com This suggests that the amino group of a 2-aminopyridine (B139424) derivative can readily participate in cyclization reactions to form a coumarin-type structure. The reaction of 3-aminocoumarins with aldehydes and other reagents is a known route to fused pyridocoumarins. nih.govkfu.edu.sa Therefore, it is plausible that this compound could undergo similar transformations, where the amino group acts as a nucleophile to initiate the formation of a fused pyrido-pyranone system.
Hydroxyl Group Reactivity in Amino-Pyridine Carboxaldehyde Systems
O-Alkylation and O-Acylation Reactions for Hydroxyl Group Protection and Derivatization.
The hydroxyl group in this compound is a key site for derivatization through O-alkylation and O-acylation reactions. These reactions are crucial for protecting the hydroxyl group during other chemical transformations or for introducing new functionalities to modify the molecule's properties.
O-Alkylation: General methods for the O-alkylation of hydroxyl groups involve the use of alkyl halides, sulfates, or other alkylating agents in the presence of a base. organic-chemistry.org For instance, the alkylation of 7-hydroxycoumarins can be achieved using α-bromoacetamides in the presence of a base like cesium carbonate. mdpi.com In the context of this compound, the hydroxyl group can be converted to an ether by reaction with an appropriate alkylating agent. The choice of base is critical to deprotonate the hydroxyl group without promoting side reactions involving the amino or aldehyde functionalities.
O-Acylation: O-acylation, or esterification, of the hydroxyl group can be accomplished using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. nih.gov For example, the acylation of hydroxyamino acids can be performed chemoselectively on the hydroxyl group under acidic conditions, which protonate the amino group and prevent its acylation. nih.gov This strategy could be applied to this compound, where treatment with an acyl chloride or anhydride (B1165640) in an acidic medium like trifluoroacetic acid would likely lead to the selective formation of the O-acyl derivative. nih.gov Alternatively, standard esterification conditions using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base could also be employed.
A summary of potential O-alkylation and O-acylation reactions is presented in the table below.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy-pyridine |
| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Acyloxy-pyridine |
| O-Acylation | Carboxylic anhydride (e.g., (CH₃CO)₂O), Acid catalyst | Acyloxy-pyridine |
Proton Transfer Equilibria and Related Acid-Base Chemistry.
The hydroxyl group of this compound imparts acidic properties to the molecule, allowing it to participate in proton transfer equilibria. The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the pyridine ring and the aldehyde group, as well as the electron-donating nature of the amino group.
Studies on the closely related compound 3-hydroxyisonicotinaldehyde (HINA), which lacks the 2-amino group, provide insight into this behavior. wikipedia.orgwikiwand.com In aqueous solutions, HINA exists in different protonation states depending on the pH. At a pH above 7.1, it is predominantly in its anionic form, indicating the deprotonation of the hydroxyl group. wikipedia.org The introduction of the electron-donating amino group at the 2-position in this compound would be expected to decrease the acidity of the hydroxyl group (increase the pKa) compared to HINA due to electronic effects.
Intramolecular Interactions and Tautomerism in Polyfunctional Pyridines
Investigation of Hydroxy/Imino Tautomeric Equilibria in Pyridine Carboxaldehydes
Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. chemtube3d.comchemtube3d.com For 2- and 4-hydroxypyridines, the pyridone form is generally favored. chemtube3d.comchemtube3d.com In the case of 3-hydroxypyridine, it can exist in equilibrium with a zwitterionic 3-pyridone tautomer. elsevierpure.comrsc.org For this compound, the presence of the hydroxyl group at the 3-position allows for the possibility of tautomerism to a pyridone form.
Specifically, a proton can transfer from the hydroxyl group to the pyridine nitrogen, resulting in a zwitterionic pyridone structure. This equilibrium between the hydroxy and pyridone (or imino) forms can be influenced by various factors, including the solvent and the presence of other functional groups. While the aromatic hydroxy form is often stable, the pyridone tautomer can be stabilized by factors such as intermolecular hydrogen bonding. chemtube3d.comyoutube.com In the solid state, the coexistence of both keto and enol tautomers has been observed in related pyridothiazine systems, stabilized by strong intramolecular hydrogen bonding. nih.gov
Influence of Amino and Hydroxyl Substituents on Tautomeric Preferences and Dynamics.
The positions of the amino and hydroxyl substituents on the pyridine ring play a crucial role in determining the preferred tautomeric form. The electron-donating amino group at the 2-position can influence the electron density of the pyridine ring, thereby affecting the basicity of the ring nitrogen and the acidity of the hydroxyl group.
In general, substituents that increase the acidity of the hydroxyl group or the basicity of the ring nitrogen will favor the pyridone tautomer. Conversely, substituents that decrease the acidity of the hydroxyl group or the basicity of the ring nitrogen will favor the hydroxy form. The amino group, being electron-donating, would be expected to increase the electron density on the ring nitrogen, potentially favoring protonation and the formation of the pyridone tautomer. However, it also decreases the acidity of the hydroxyl group, which would disfavor the pyridone form. The net effect is a delicate balance of these electronic influences.
Furthermore, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing a particular tautomer. The solvent environment is also a critical factor; polar solvents can stabilize the more polar zwitterionic pyridone tautomer, while nonpolar solvents may favor the less polar hydroxy form. semanticscholar.org Investigations into substituted 2-hydroxypyridines have shown that the position of the tautomeric equilibrium can be modulated by the inductive and resonance effects of the substituents, as well as by the polarity of the medium. researchgate.net
The table below summarizes the expected influence of the substituents on tautomerism.
| Substituent | Position | Electronic Effect | Influence on Tautomerism |
| Amino | 2 | Electron-donating | Complex; may favor pyridone via increased nitrogen basicity but disfavor via decreased hydroxyl acidity. |
| Hydroxyl | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Enables the hydroxy/pyridone tautomerism. |
| Aldehyde | 4 | Electron-withdrawing | Favors the pyridone form by increasing the acidity of the hydroxyl group. |
Advanced Spectroscopic Characterization and Theoretical Investigations
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
While this is a more studied area for related compounds, specific data for 2-Amino-3-hydroxyisonicotinaldehyde is not available. Extensive research has been conducted on the closely related analogue, 3-Hydroxyisonicotinaldehyde (HINA) , which lacks the 2-amino group. nih.govwikipedia.org The photophysical properties of HINA are well-documented:
Absorption and Emission: As a substituted pyridine (B92270), HINA is a "push-pull" fluorophore. wikipedia.org
pH-Dependence and Isosbestic Points: HINA exhibits significant pH-dependent spectroscopic behavior. In acidic solutions, its fluorescence is blue and less intense. wikipedia.org In aqueous solutions with a pH above 7.1, it exists in an anionic form with an absorbance peak at 385 nm and a green emission peak at 525 nm. nih.govwikipedia.org The transition between its acidic and alkaline forms results in isosbestic points at 270 nm and 341 nm, which are wavelengths where the total absorbance of the sample remains constant during the chemical change. wikipedia.orgwikipedia.org
Quantum Yield and Lifetime: In its anionic (alkaline) form in water, HINA has a fluorescence quantum yield of 15% and an emission lifetime of 1.0 ns. wikipedia.org
Although these findings for HINA are significant, attributing them directly to this compound would be scientifically inaccurate. The presence of the amino group at the 2-position would fundamentally alter the electronic structure and, consequently, the spectroscopic and photophysical properties.
Due to the absence of specific research data for this compound in the requested areas, generating the article with the required level of detail, accuracy, and strict adherence to the outline is not feasible.
Exploration of Push-Pull Fluorophore Systems and Their Molecular Basis
The molecular architecture of this compound is intrinsically configured for "push-pull" electronic effects, a hallmark of many fluorescent dyes. This system features electron-donating groups (the "push") and an electron-withdrawing group (the "pull") conjugated through a π-system, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.
The parent compound, 3-hydroxyisonicotinaldehyde (HINA), which lacks the 2-amino group, has been identified as a remarkably small green-emitting push-pull fluorophore. researchgate.netwikipedia.org Its fluorescence is based on the electron-donating character of the hydroxyl group and the electron-withdrawing nature of the aldehyde group, mediated by the pyridine ring. In its anionic form, which is prevalent at a pH above 7.1, HINA exhibits an emission peak at 525 nm in water with a quantum yield of 15%. wikipedia.orgnih.gov This significant fluorescence from such a small molecule is attributed to the efficient push-pull mechanism. nih.gov The large Stokes shift observed for HINA, around 6900 cm⁻¹, is also characteristic of push-pull dyes and indicates a substantial change in geometry and electronic distribution between the ground and excited states. nih.gov
The introduction of an amino group at the C-2 position, to form this compound, would be expected to significantly modulate these properties. The amino group is a potent electron-donating group and its position adjacent to the hydroxyl group would create a powerful electron-pushing domain. This enhanced donor capacity would likely lead to:
A stronger push-pull system: The increased electron density pushed into the pyridine ring would intensify the intramolecular charge transfer towards the aldehyde group.
Bathochromic Shift: An enhanced ICT character typically results in a lower energy gap between the ground and excited states, which would red-shift both the absorption and emission spectra, potentially moving the fluorescence towards longer wavelengths (yellow or orange).
Increased Quantum Yield: While not always guaranteed, a more robust push-pull system can sometimes lead to higher fluorescence quantum yields, although this is also highly dependent on non-radiative decay pathways.
The molecular basis for these properties lies in the resonance structures that allow for charge separation across the molecule, a process that is significantly enhanced upon absorption of light.
Computational Chemistry Approaches
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful toolkit for predicting its electronic characteristics, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) are instrumental in building a theoretical understanding of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine key properties that govern its behavior. researchgate.net
Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure, providing bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO, rich in electron density from the amino and hydroxyl groups, would act as the electron donor, while the LUMO, localized more towards the aldehyde and pyridine nitrogen, would be the electron acceptor. The energy difference (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and pyridine nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino and hydroxyl hydrogens, marking them as sites for nucleophilic interaction.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates electronic excitation energy and chemical reactivity. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |
| MEP Negative Region (Max) | Pyridine N, Carbonyl O | Likely sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Region (Max) | Amino H, Hydroxyl H | Likely sites for nucleophilic attack. |
Theoretical Modeling of Tautomeric Stabilities and Interconversion Pathways
This compound can exist in several tautomeric forms due to the migration of protons. The primary tautomerisms to consider are the pyridinol/pyridone equilibrium and the amino/imino equilibrium.
Pyridinol ⇌ Pyridone Tautomerism: The hydroxyl group on the pyridine ring can tautomerize to a pyridone form, where the proton moves from the oxygen to the ring nitrogen, creating a ketone.
Amino ⇌ Imino Tautomerism: The amino group can tautomerize to an imino form, with a double bond to the ring nitrogen.
Computational modeling using DFT can predict the relative stabilities of these tautomers. nih.gov By calculating the ground-state energies of each optimized tautomeric structure, one can determine the most stable form and the equilibrium population distribution. The calculations can be performed in the gas phase and, more realistically, in solution using a Polarizable Continuum Model (PCM) to account for solvent effects, which can dramatically influence tautomeric preference. nih.govnih.gov Furthermore, the transition state structures connecting these tautomers can be located, and the corresponding energy barriers for interconversion can be calculated, providing insight into the kinetics of tautomerization.
Table 2: Illustrative Relative Stabilities of this compound Tautomers (Note: These are hypothetical energy values relative to the most stable tautomer, for illustrative purposes.)
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Expected Population |
| 2-Amino-3-hydroxypyridine (B21099) (Canonical) | 0.0 | 0.0 | Major |
| 2-Imino-3-hydroxy-1,2-dihydropyridine | +12.5 | +9.8 | Minor |
| 2-Amino-1H-pyridine-2-one | +2.1 | -1.5 | Significant in Polar Solvents |
Prediction of Reaction Mechanisms and Transition States for Derivatization and Transformation
Computational chemistry is invaluable for mapping out the detailed mechanisms of chemical reactions. For this compound, likely transformations include derivatization of the aldehyde group (e.g., Schiff base formation with primary amines) or reactions involving the amino group. wikipedia.orgnih.gov
Using DFT, a proposed reaction pathway can be modeled step-by-step. The process involves:
Locating Stationary Points: The geometries and energies of the reactants, products, any intermediates, and crucial transition states are calculated.
Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation barrier) is determined. The step with the highest activation barrier is the rate-determining step of the reaction. nih.gov
Visualizing Transition States: Analysis of the transition state's vibrational modes confirms that it correctly connects the reactant and product of that step.
This approach allows chemists to predict the feasibility of a reaction, understand its mechanism at a molecular level, and design more effective catalysts or reaction conditions without needing to perform the experiment first. nih.gov
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the simulation of spectra, which serves as a bridge between theoretical models and experimental reality. nih.govresearchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netscirp.org Comparing the simulated spectrum (λ_max) with experimental data helps validate the chosen computational method and provides a basis for assigning electronic transitions (e.g., n→π* or π→π*).
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. This is particularly useful for distinguishing between isomers or tautomers, as their different electronic environments lead to distinct NMR signals.
A strong correlation between simulated and experimental spectra provides confidence that the calculated molecular structure and electronic properties are accurate representations of the real molecule.
Table 3: Illustrative Comparison of Experimental and Simulated Spectroscopic Data (Note: These are hypothetical values for illustrative purposes.)
| Spectroscopic Data | Experimental Value | Simulated Value (Method) | Correlation |
| UV-Vis λ_max | 395 nm | 390 nm (TD-DFT/B3LYP) | Good agreement validates the calculated HOMO-LUMO gap. |
| ¹H NMR (δ, ppm) | 8.15 (s, CHO) | 8.22 (GIAO) | Helps in assigning the aldehyde proton signal. |
| ¹³C NMR (δ, ppm) | 190.4 (CHO) | 191.1 (GIAO) | Confirms the chemical environment of the carbonyl carbon. |
Academic Research Applications and Mechanistic Studies
Application in Organic Synthesis and Catalysis
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry and catalysis. The development of novel pyridine-based molecules for use as catalysts is an active area of research.
The demonstrated ability of 3-hydroxyisonicotinaldehyde to catalyze photochemical decarboxylations is a key example of a PLP-inspired organocatalyst at work. researchgate.net The design of such catalysts often involves modifying the chemical structure of a known cofactor to enhance its reactivity or to steer a reaction toward a desired outcome. researchgate.net The synthesis of various substituted aminopyridine aldehydes for use as building blocks in larger, more complex molecules is a well-established field. researchgate.net
2-Amino-3-hydroxyisonicotinaldehyde represents a potential platform for developing new organocatalysts. The presence of three distinct functional groups (amino, hydroxyl, aldehyde) on the pyridine ring offers multiple points for modification, allowing chemists to fine-tune the catalyst's steric and electronic properties for specific applications in asymmetric synthesis and other advanced chemical transformations.
Strategies for the Construction of Complex Heterocyclic Scaffolds
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of fused and complex heterocyclic systems. Researchers utilize its reactive sites—the amino, hydroxyl, and aldehyde groups—to engage in a variety of cyclization and condensation reactions.
One primary strategy involves multicomponent reactions, where the aldehyde functionality readily participates in Knoevenagel-type condensations with active methylene (B1212753) compounds. For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and an N-alkyl-2-cyanoacetamide can be employed to construct highly substituted dihydropyridine (B1217469) rings. mdpi.com By analogy, this compound could serve as the aldehyde component in such reactions, leading to the formation of intricate pyridine-based architectures. The amino and hydroxyl groups can either be protected prior to the reaction or participate in subsequent intramolecular cyclizations to yield fused ring systems like pyrimido[4,5-c]pyridines or oxazolo[4,5-c]pyridines.
These tandem reactions are prized for their efficiency, as they allow for the rapid assembly of molecular complexity from simple starting materials in a single synthetic operation. mdpi.com The resulting complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Table 1: Representative Multi-Component Reaction for Heterocycle Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Scaffold |
| Aldehyde (e.g., Benzaldehyde) | Malononitrile | N-Butyl-2-cyanoacetamide | Base catalyst, various solvents | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile mdpi.com |
| This compound (Hypothetical) | Malononitrile | Active Methylene Compound | Various | Fused Pyridine Systems |
Use in Stereoselective Synthesis and Enantioselective Transformations
The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, crucial for producing chiral molecules like pharmaceuticals. The structural motifs within this compound—specifically the chiral potential after modification—position it as a candidate for applications in this field, primarily as a chiral ligand or auxiliary.
While direct applications of the parent compound are not extensively documented, its derivatives can be readily synthesized to create chiral ligands for asymmetric catalysis. For example, the aldehyde can be reduced to an alcohol, and the amino group can be reacted with a chiral acid to form a chiral amide. The resulting amino alcohol structure is a common feature in ligands used for asymmetric transfer hydrogenation of ketones. researchgate.net
Furthermore, the principles of enantioselective difunctionalization of olefins, which utilize chiral copper catalysts in conjunction with a photoredox system, demonstrate a pathway where derivatives of this compound could be relevant. nih.gov In these reactions, an amine can act as a nucleophile to add across an alkene, with the stereoselectivity being controlled by a chiral ligand. nih.gov A chiral ligand derived from this compound could potentially direct such transformations, offering a route to optically pure β-amino nitriles, which are valuable synthetic intermediates. nih.gov The synthesis of homoallylic primary amines via the stereoselective aminoallylation of aldehydes with ammonia (B1221849) also highlights a relevant methodology where chiral boronates derived from a modified this compound could impart stereocontrol. pitt.edu
Table 2: Concepts in Stereoselective Synthesis Relevant to Amino-Aldehyde Scaffolds
| Reaction Type | Key Reagents | Potential Role of this compound Derivative | Outcome | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium Complexes, Amino Alcohol Ligands | As a precursor to a chiral amino alcohol ligand | Enantioselective reduction of ketones | researchgate.net |
| Enantioselective Aminocyanation | Photoredox Catalyst, Copper Catalyst, Chiral Ligand | As a precursor to a chiral ligand controlling the copper-catalyzed step | Chiral β-amino nitriles from alkenes | nih.gov |
| Stereoselective Aminoallylation | Aldehyde, Ammonia, Chiral Allylboronate | As a precursor to a chiral diol for the allylboronate reagent | Stereoselective synthesis of homoallylic amines | pitt.edu |
Bioconjugation and Late-Stage Functionalization of Biomolecules
Late-stage functionalization (LSF) and bioconjugation are powerful techniques for modifying complex molecules like peptides, proteins, and natural products to introduce probes, drugs, or other functionalities without altering their core structure. The aldehyde and primary amine groups on this compound make it an ideal candidate for such applications.
The aldehyde provides a reactive handle for chemoselective ligation. Inspired by the enzymatic conversion of lysine (B10760008) to the aldehyde-containing allysine, chemical methods have been developed to generate aldehydes on peptides for subsequent modification. nih.gov A molecule like this compound can be conjugated to biomolecules through its amino group, leaving the aldehyde free for further reactions. Alternatively, the aldehyde can directly react with nucleophilic residues on a protein, such as the thiol group of cysteine or the ε-amino group of lysine, to form thiazolidine (B150603) or imine linkages, respectively. The latter can be reductively aminated to form a stable secondary amine bond.
Cysteine is a frequently targeted amino acid for bioconjugation due to the high nucleophilicity of its thiol group. nih.gov The aldehyde of this compound can react with a cysteine residue, a strategy employed in various bioconjugation techniques. Similarly, LSF of peptides containing dehydroalanine (B155165) has been achieved via palladium-catalyzed C-H arylation, demonstrating the sophisticated methods available for modifying peptide backbones where a pre-functionalized molecule like this compound could be incorporated. nih.gov These strategies are crucial for creating antibody-drug conjugates, fluorescently labeled proteins for imaging, and other advanced biomaterials. mdpi.comnih.gov
Fundamental Studies in Molecular Interactions and Supramolecular Chemistry
The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular recognition and self-assembly. The pyridine core, along with its hydroxyl and amino substituents, allows this compound to participate in a rich variety of these interactions, including metal coordination, hydrogen bonding, and solvophobic effects.
Investigations into Metal-Ligand Coordination Chemistry involving Pyridine-Based Donors
Pyridine and its derivatives are classic ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.org this compound presents multiple potential coordination sites: the pyridine nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen. This allows it to act as a bidentate or even tridentate ligand, forming chelate rings with a central metal atom, which enhances complex stability.
Coordination compounds consist of a central metal atom, which acts as a Lewis acid, and surrounding ligand molecules that act as Lewis bases. nih.gov The nitrogen atom of the pyridine ring and the amino group are both effective Lewis bases. Studies on related aminopyridine ligands show their ability to coordinate with transition metals like copper(II) and cobalt(III) to form well-defined octahedral or other geometries. nih.govnih.gov The specific geometry and stability of the resulting complex depend on the metal ion, the solvent, and the participation of the other functional groups. The deprotonated hydroxyl group can also act as a strong coordinating agent. The formation of such metal complexes can dramatically alter the electronic and photophysical properties of the ligand, a phenomenon that is key to the design of chemical sensors.
Table 3: Coordination Properties of Pyridine-Based Ligands
| Ligand Type | Metal Ion Example | Coordination Sites | Typical Geometry | Reference |
| 2-Pyridinealdoxime | Cobalt(III) | Pyridyl Nitrogen, Oxime Nitrogen | Distorted Octahedral | nih.gov |
| 3-Aminopyridine | Copper(II) | Pyridyl Nitrogen, Amino Nitrogen | Varies | nih.gov |
| This compound | (Hypothetical) | Pyridyl N, Amino N, Hydroxyl O | Bidentate/Tridentate Chelation | N/A |
Exploration of Interactions with Biological Mimetic Systems (e.g., Surfactant Micelles)
Surfactant micelles in aqueous solution provide a simplified model for the hydrophobic microenvironment of biological membranes. Studying the interaction of molecules with these systems offers insight into drug-membrane partitioning and transport. This compound, with its combination of polar (hydroxyl, amino, aldehyde) and nonpolar (pyridine ring) regions, is expected to interact significantly with surfactant micelles.
The nature of these interactions depends on factors like the pH of the medium and the type of surfactant (anionic, cationic, or non-ionic). nih.gov At low pH, the amino group and pyridine nitrogen would be protonated, leading to favorable electrostatic interactions with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). At higher pH, hydrophobic interactions between the pyridine ring and the nonpolar core of the micelle would likely dominate. nih.gov Spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, are typically used to probe these interactions. The partitioning of the molecule into the micellar pseudophase can be quantified by monitoring changes in its absorbance or fluorescence emission as a function of surfactant concentration. nih.gov These studies are crucial for understanding how the bioavailability of a drug-like molecule might be influenced by formulation with surfactants.
Design of Fluorescent Probes and Sensing Materials based on Pyridine Carboxaldehyde Scaffolds
Pyridine-based scaffolds are frequently employed in the design of fluorescent probes and sensors due to their desirable photophysical properties and synthetic accessibility. mdpi.comnih.gov A key analogue, 3-hydroxyisonicotinaldehyde (HINA), is notable for being one of the smallest known molecules to exhibit green fluorescence, a property attributed to its push-pull fluorophore character. wikipedia.org The electron-donating hydroxyl group and the electron-withdrawing aldehyde group create an intramolecular charge transfer (ICT) state upon excitation, which is responsible for the fluorescence.
The addition of an amino group at the 2-position in this compound is expected to enhance these properties, acting as an additional strong electron-donating group. This modification would likely red-shift the absorption and emission wavelengths and could increase the quantum yield. The fluorescence of such a scaffold is often highly sensitive to the local environment, including solvent polarity and the presence of specific analytes. mdpi.com For example, the coordination of a metal ion to the pyridine nitrogen or chelation involving the amino and hydroxyl groups can perturb the ICT process, leading to a "turn-off" or "turn-on" fluorescent response. This principle is the basis for designing selective fluorescent sensors for metal ions like Hg²⁺. rsc.org Similarly, probes based on imidazo[1,2-a]pyridine (B132010) can be functionalized with reactive moieties, such as boronic esters, to detect biologically important species like hydrogen peroxide (H₂O₂). mdpi.com Given its inherent fluorescence and multiple functionalization sites, this compound is a highly promising platform for developing novel chemosensors.
Structure-Activity Relationship (SAR) Studies in Chemical Biology
Rational Design of Pyridine Derivatives as Ligands for Protein-Protein Interactions
No specific studies on the rational design of this compound derivatives as ligands for protein-protein interactions were found.
Correlation of Structural Modifications with Observed Molecular Behaviors and Activities
There is no available data correlating the structural modifications of this compound with its molecular behaviors and activities in the context of protein-protein interaction inhibition.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Pyridine (B92270) Derivatives
The synthesis of highly substituted pyridines, including derivatives of 2-Amino-3-hydroxyisonicotinaldehyde, is a focal point of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. acs.orgresearchgate.net Future research is increasingly directed towards "green" and sustainable synthetic protocols that offer high efficiency, atom economy, and reduced environmental impact. researchgate.net
Key emerging strategies include:
Multicomponent Reactions (MCRs) : One-pot reactions that combine three or more starting materials to form complex products like pyridines are highly sought after for their efficiency. researchgate.net For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic example that continues to be adapted for preparing highly substituted pyridines. researchgate.net
Advanced Catalysis : The use of novel catalysts is a significant trend. This includes heterogeneous catalysts like magnetic nanoparticles, which can be easily recovered and reused, and nanocatalysts that offer high yields under mild conditions. researchgate.net Organocatalysis, which avoids the use of metals, is also a burgeoning field for pyridine synthesis. acs.org
Innovative Methodologies : Techniques such as microwave-assisted synthesis, ultrasound-accelerated reactions, and solvent-free conditions are being developed to create pyridine derivatives more rapidly and sustainably. researchgate.netresearchgate.net Furthermore, single-step, convergent procedures are being designed to provide rapid access to complex pyridines with precise control over substituent placement. acs.org The development of these methods is crucial for producing structurally diverse pyridine libraries for various applications.
Exploration of Advanced Catalytic Applications for Complex Organic Transformations
The pyridine nucleus is a cornerstone in coordination chemistry and catalysis, often acting as a ligand for transition metals. nih.gov The specific functional groups of this compound (amino, hydroxyl, and aldehyde) offer multiple coordination sites, suggesting its potential use in novel catalytic systems for complex organic reactions.
Future research in this domain includes:
Ligand Design for Transition Metal Catalysis : Pyridine-containing ligands are instrumental in a wide array of catalytic processes, including palladium-catalyzed cross-coupling reactions. numberanalytics.com The development of new ligands based on the 2-amino-3-hydroxy-substituted pyridine core could lead to catalysts with improved activity and selectivity for challenging transformations. unimi.it
Photocatalysis and Electrocatalysis : Emerging areas like visible-light photocatalysis and electrocatalysis offer mild and selective methods for organic synthesis. numberanalytics.com Pyridine derivatives can be functionalized via radical-mediated pathways using photocatalysts. acs.org Research into how compounds like this compound can participate in or facilitate such reactions is a promising avenue.
Asymmetric Catalysis : The creation of enantiomerically pure compounds is critical in medicinal chemistry. numberanalytics.com Designing chiral catalysts for the asymmetric synthesis of, or using chiral pyridine derivatives, is a significant challenge and a major goal. Chiral transition metal complexes featuring pyridine-based ligands have shown success in this area. numberanalytics.com
Deeper Mechanistic Elucidation of Biochemical Roles and Molecular Recognition Events
Understanding the interaction of small molecules with biological systems is fundamental to drug discovery and chemical biology. The structure of this compound is analogous to pyridoxal (B1214274) 5'-phosphate, the active form of vitamin B6, suggesting potential roles in biochemical pathways. wikipedia.org
Key research directions include:
Enzyme Inhibition and Mechanistic Studies : 3-Hydroxyisonicotinaldehyde, a close analog, is used to study the mechanisms of enzymes that rely on vitamin B6. wikipedia.org These enzymes often function via the formation of a Schiff base with amino acids. wikipedia.org Deeper investigation into how the additional amino group in this compound influences these interactions could provide critical insights into enzyme mechanisms and inform the design of novel inhibitors.
Molecular Recognition and Binding : The arrangement of hydrogen bond donors (amino, hydroxyl) and acceptors (aldehyde, ring nitrogen) on the pyridine ring makes it an ideal candidate for molecular recognition studies. nih.gov Research can focus on how it binds to specific biological targets, such as proteins or nucleic acids. The ability of pyridine derivatives to chelate metal ions is also a key aspect of their biological activity. nih.gov
Probing Biological Processes : The inherent fluorescence of related compounds can be exploited to develop probes for detecting specific biomolecules. For example, 3-hydroxyisonicotinaldehyde has been used to quantify cysteine in aqueous solutions. wikipedia.org Similar applications could be developed for this compound to monitor biological processes.
Design and Synthesis of Advanced Functional Materials Based on Tunable Spectroscopic Properties
Pyridine derivatives are integral components of various functional materials, including dyes, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov The unique spectroscopic properties of this compound and related structures make them attractive for materials science applications.
Emerging research focuses on:
Fluorophore Development : 3-Hydroxyisonicotinaldehyde was recently identified as the lowest molecular weight dye exhibiting green fluorescence, a property attributed to its push-pull fluorophore nature. wikipedia.org Its fluorescence is sensitive to pH, shifting from blue in acidic solutions to green in alkaline conditions. wikipedia.org The introduction of the amino group in this compound is expected to further modulate these photophysical properties, opening avenues for creating novel sensors and imaging agents.
Luminescent Liquid Crystals : The rigidity and photophysical properties of the pyridine moiety have been exploited to create luminescent liquid crystals. nih.gov These materials are of interest for applications in displays and sensors. Synthesizing new liquid crystalline materials incorporating the this compound core could lead to materials with novel mesogenic and optical properties.
On-Surface Synthesis : The controlled synthesis of molecular structures like macrocycles directly on surfaces is a cutting-edge area of nanoscience. mdpi.com The functional groups on pyridine derivatives can be used to guide self-assembly and trigger selective coupling reactions to form well-defined nanostructures. mdpi.com
Below is a table summarizing the reported spectroscopic properties of the closely related compound, 3-Hydroxyisonicotinaldehyde (HINA), which serves as a benchmark for future studies on its 2-amino derivative.
| Condition | Form | Absorbance Peak (λ_abs) | Emission Peak (λ_em,max) | Quantum Yield (Φf) | Fluorescence |
|---|---|---|---|---|---|
| Aqueous, pH > 7.1 | Anionic | 385 nm | 525 nm | 15% | Green |
| Acidic Solution | Cationic/Neutral | - | - | Less Intense | Blue |
Data sourced from studies on 3-Hydroxyisonicotinaldehyde wikipedia.org
Integration of Advanced Computational and Experimental Methodologies for Predictive Molecular Design
The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. This integrated approach allows for the rational design of molecules with desired properties, saving time and resources.
Future research will heavily rely on:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to predict molecular geometries, spectroscopic properties, and reaction mechanisms. researchgate.netresearchgate.net For instance, DFT can provide insights into the nature of reactive intermediates in synthetic pathways or explain observed spectroscopic shifts. acs.orgacs.org
Molecular Docking and Dynamics : In drug discovery, molecular docking is used to predict how a ligand binds to a protein's active site, while molecular dynamics (MD) simulations assess the stability of these interactions over time. nih.govsci-hub.se These techniques are crucial for designing potent and selective enzyme inhibitors based on the pyridine scaffold. nih.govscilit.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of new, unsynthesized molecules. sci-hub.se
This integrated workflow, combining prediction with synthesis and testing, accelerates the discovery of new pyridine derivatives for therapeutic and material applications. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are recommended for 2-Amino-3-hydroxyisonicotinaldehyde, and how can yields be optimized?
The synthesis of pyridine-derived aldehydes often involves condensation or oxidation reactions. A validated approach for analogous compounds (e.g., hydrazinecarboxamides) employs in situ generation of intermediates using triphosgene and triethylamine in anhydrous dichloromethane (DCM), achieving yields of 67%–97% . For the aldehyde group, derivatization via controlled oxidation of a precursor alcohol or protection-deprotection strategies may be required. Reaction optimization should focus on solvent polarity, temperature control, and catalytic systems to minimize side reactions.
Q. How should researchers characterize the structural integrity of this compound?
Structural confirmation requires multi-modal spectroscopy:
- NMR : H/C NMR to confirm aromatic protons, aldehyde resonance (~9-10 ppm), and hydroxyl/amine groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- FT-IR : Bands for C=O (aldehyde, ~1720 cm) and O-H/N-H stretches (~3200-3500 cm) . Cross-referencing with databases like NIST ensures data reliability .
Q. What storage conditions are critical to prevent degradation?
Pyridine derivatives with aldehyde groups are sensitive to light, moisture, and oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Stabilizers like molecular sieves or antioxidants (e.g., BHT) may prolong shelf life, as recommended for structurally related aminonicotinic acids .
Q. Which analytical techniques are suitable for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities.
- Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to enhance aldehyde detection sensitivity in LC-MS .
- TGA/DSC : Assess thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aldehyde behavior. Key parameters include:
Q. What strategies resolve contradictions in reported spectroscopic data for pyridine-based aldehydes?
Discrepancies often arise from solvent effects or tautomerism. Mitigation steps:
- Standardized Protocols : Use deuterated solvents (DMSO-d, CDCl) and controlled pH.
- Database Cross-Validation : Compare with NIST or Reaxys entries for consensus spectra .
- Dynamic NMR : Detect tautomeric equilibria at variable temperatures.
Q. How can reaction conditions be optimized for synthesizing Schiff base derivatives?
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate imine formation.
- Solvent Screening : Test DMF, THF, or ethanol for solubility and reaction kinetics.
- Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. What experimental designs address low yields in cross-coupling reactions involving this aldehyde?
- Palladium Catalysts : Screen Pd(OAc)/XPhos systems for Suzuki-Miyaura couplings.
- Protecting Groups : Temporarily block the aldehyde with acetals to prevent side reactions.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on aldehyde stability under aerobic vs. anaerobic conditions?
- Controlled Replicates : Repeat experiments with strict O exclusion (glovebox).
- Accelerated Degradation Studies : Use elevated temperatures to model shelf-life discrepancies.
- EPR Spectroscopy : Detect radical formation in oxidative pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
